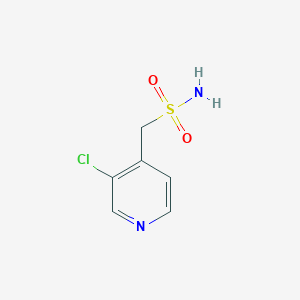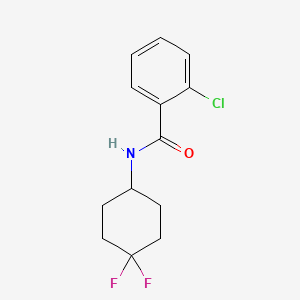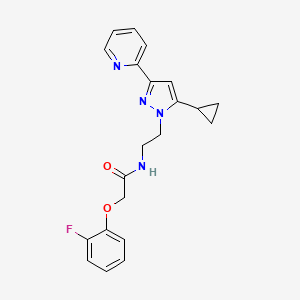![molecular formula C17H15FN4O4S B2397020 4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-40-8](/img/structure/B2397020.png)
4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is connected to another benzene ring through an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and oxadiazole), an amide group, and a fluorophenyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group, the oxadiazole ring, and the fluorophenyl group. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagents for Thiols
One application is in the development of fluorogenic reagents for thiols. For instance, a study described the synthesis of 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent. This compound, similar in structure to the one you mentioned, shows negligible fluorescence by itself but fluoresces intensely when reacting with thiols. It was synthesized for more reactive and specific detection of thiols, offering several times higher reaction rates and improved fluorescence intensity in neutral and acidic media compared to its analogs. This makes it suitable for the quantitative determination of thiols in biological tissues using high-performance liquid chromatography with fluorometric detection (Toyo’oka et al., 1989).
Synthesis and Characterization for Biological Evaluation
Another study focused on the synthesis and characterization of various substituted benzamides for potential biological applications. These compounds were screened for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Anticancer Evaluation
Furthermore, the synthesis and anticancer evaluation of specific oxadiazole derivatives have been reported. These compounds, through a series of synthetic steps, demonstrated moderate to significant activity against breast cancer cell lines in vitro, highlighting their potential as anticancer agents (Salahuddin et al., 2014).
Molecular Structure and Biological Activity
Additionally, the synthesis, characterization, and biological activity of morpholine derivatives containing the oxadiazole moiety have been explored. One such compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial effectiveness, suggesting its utility in combating infectious diseases (Mamatha S.V et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to act as fungicides, inhibiting sterol demethylation
Mode of Action
Based on its structural similarity to known fungicides, it may inhibit sterol demethylation, an essential process in fungal cell membrane synthesis . This inhibition could disrupt the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound potentially affects the sterol biosynthesis pathway in fungi. Sterols are crucial components of fungal cell membranes, and their biosynthesis involves a series of enzymatic reactions, including demethylation . By inhibiting this process, the compound could disrupt the production of essential sterols, leading to impaired cell membrane function and ultimately cell death.
Result of Action
The potential result of the compound’s action is the disruption of fungal cell membrane synthesis, leading to cell death . This could make the compound effective against various fungal pathogens.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKMEFTNRPLJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)


![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)
![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)



![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)
